molecular formula C4H4F6O B1218728 Flurothyl CAS No. 333-36-8

Flurothyl

Cat. No.: B1218728
CAS No.: 333-36-8
M. Wt: 182.06 g/mol
InChI Key: KGPPDNUWZNWPSI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Flurothyl acts as a stimulant and convulsant, which is the opposite effect of inhaled anesthetic agents like diethyl ether. It interacts with various biomolecules, particularly the gamma-aminobutyric acid (GABA) receptors in the brain. This compound is known to antagonize GABA_A receptors, leading to increased neuronal excitability and convulsions . This interaction is crucial for its role in inducing seizures for experimental purposes.

Cellular Effects

This compound has significant effects on various types of cells, particularly neurons. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s antagonistic action on GABA_A receptors results in increased neuronal firing and excitability, which can lead to seizures . Additionally, this compound exposure has been shown to affect gene expression related to neuronal excitability and synaptic function.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and blocking GABA_A receptors, which are inhibitory neurotransmitter receptors in the brain. This inhibition prevents GABA from exerting its calming effects on neurons, leading to increased neuronal activity and convulsions . The blockade of GABA_A receptors by this compound disrupts the balance between excitatory and inhibitory signals in the brain, resulting in seizures.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is a clear and stable liquid with a mild ethereal odor, and its vapors are non-flammable . It is excreted from the body by the lungs in an unchanged state. Repeated exposure to this compound can lead to the development of spontaneous seizures in animal models, which may remit over time without intervention . The stability and degradation of this compound in laboratory settings are crucial for its consistent use in experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can induce mild convulsions, while higher doses can lead to severe and prolonged seizures . The threshold for inducing seizures is dose-dependent, and toxic or adverse effects can occur at high doses. In mice, repeated exposure to this compound has been used to model epileptogenesis and study the development of spontaneous seizures .

Metabolic Pathways

This compound is not a naturally occurring metabolite and is only found in individuals exposed to the compound or its derivatives . It is primarily excreted unchanged through the lungs, indicating minimal metabolic transformation in the body. The lack of significant metabolism suggests that this compound’s effects are primarily due to its direct interaction with neuronal receptors rather than metabolic byproducts.

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through inhalation. Once inhaled, it rapidly diffuses into the bloodstream and reaches the brain, where it exerts its convulsant effects . The compound’s distribution is influenced by its volatility and ability to cross the blood-brain barrier. This compound’s localization in the brain is critical for its role in inducing seizures.

Subcellular Localization

The subcellular localization of this compound is primarily within the neuronal cell membranes, where it interacts with GABA_A receptors . This localization is essential for its activity as a convulsant, as it allows this compound to effectively block inhibitory signals and promote neuronal excitability. The compound’s ability to target specific receptors within the brain highlights its potential for studying seizure mechanisms and developing new treatments for epilepsy.

Chemical Reactions Analysis

Flurothyl undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.

    Substitution: It can undergo substitution reactions, particularly involving halogen atoms.

    Common reagents and conditions: Typical reagents include oxidizing agents and halogenating agents, with reactions often conducted under controlled temperatures and pressures.

    Major products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Flurothyl is unique among halogenated ethers due to its convulsant properties, contrasting with the sedative effects of related compounds such as diethyl ether . Similar compounds include:

This compound’s distinct mechanism of action and applications in scientific research make it a valuable compound for studying neurological and psychiatric conditions.

Properties

IUPAC Name

1,1,1-trifluoro-2-(2,2,2-trifluoroethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6O/c5-3(6,7)1-11-2-4(8,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPPDNUWZNWPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046516
Record name Flurothyl
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Molecular Weight

182.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333-36-8
Record name 1,1′-Oxybis[2,2,2-trifluoroethane]
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Record name Flurothyl [USAN:USP]
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Record name Flurothyl
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Record name Flurothyl
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Record name Flurothyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,2,2-trifluoroethyl) Ether
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Record name FLUROTHYL
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Melting Point

122.5-123
Record name Flurothyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: This section is not applicable to flurothyl, as it is not known to have catalytic properties.

A: While computational studies on this compound itself are limited within the provided research, computational approaches like quantitative structure-activity relationship (QSAR) modeling can be employed to investigate the relationship between the structure of this compound and its convulsant activity. [, ] Further research using computational methods could provide valuable insights into the interaction of this compound with its molecular targets and potentially aid in the development of safer alternatives.

ANone: This section is not addressed in the provided research papers.

ANone: This section is not addressed in the provided research papers.

ANone: This section is not explicitly addressed in the provided research papers.

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ANone: This section is not addressed in the provided research papers.

ANone: This section is not addressed in the provided research papers.

ANone: This section is not addressed in the provided research papers.

A: The research on this compound utilized various resources, including animal models, behavioral testing paradigms (e.g., fear conditioning, seizure susceptibility tests), and neuroimaging techniques like diffusion-weighted MRI. [, , , , , , , , , , , , , , , ] Electrophysiological recordings in brain slices were also employed to investigate synaptic transmission. [] Additionally, molecular biology techniques like Western blotting were used to examine protein expression levels. []

A: The research on this compound involved collaboration across various disciplines, including pharmacology, neuroscience, anesthesiology, and psychology. [, , , , , , , ] This interdisciplinary approach is crucial for understanding the complex mechanisms of action of this compound, its effects on the central nervous system, and its potential applications and limitations in different contexts.

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